![molecular formula C12H13IN2O3 B2958597 4-Iodo-2-methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol CAS No. 763132-57-6](/img/structure/B2958597.png)
4-Iodo-2-methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol
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Overview
Description
“4-Iodo-2-methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol” is a chemical compound with the linear formula C12H13IN2O3 . It has a molecular weight of 360.153 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H13IN2O3 . The compound contains iodine, carbon, hydrogen, nitrogen, and oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 360.15 . The compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .Scientific Research Applications
Chemical Synthesis and Reactions
Research in the field of organic synthesis often explores the regioselectivity of hydroxyisoxazole compounds and their derivatives for potential applications in medicinal chemistry and materials science. For example, the study on the evaluation of protecting groups for 3‐Hydroxyisoxazoles by Riess et al. (1998) illustrates the synthesis of 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes, which are versatile intermediates for the synthesis of CNS-active amino acids Riess, R., Schön, M., Laschat, S., & Jäger, V. (1998). This approach highlights the potential for developing novel compounds with applications in neuroscience research.
Photochemical Properties and Applications
The photochemical behavior of organic compounds, including those containing isoxazole rings, is of significant interest for applications ranging from photodynamic therapy to material science. The work by Zhou, W., & Moore, D. (1994) on the photochemical decomposition of sulfamethoxazole introduces the concept of using photochemistry to understand the stability and degradation pathways of organic compounds, which could be applied to the development of more stable pharmaceuticals or materials Zhou, W., & Moore, D. (1994).
Potential Antimicrobial and Anticancer Applications
The synthesis and biological evaluation of compounds featuring isoxazole and related heterocycles are ongoing areas of research with implications for the development of new antimicrobial and anticancer agents. For instance, the study by Sah, P., Bidawat, P., Seth, M., & Gharu, C. P. (2014) explores the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, showcasing the potential of such compounds in addressing drug-resistant bacterial infections Sah, P., Bidawat, P., Seth, M., & Gharu, C. P. (2014).
Safety and Hazards
properties
IUPAC Name |
4-iodo-2-methoxy-6-[[(5-methyl-1,2-oxazol-3-yl)amino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O3/c1-7-3-11(15-18-7)14-6-8-4-9(13)5-10(17-2)12(8)16/h3-5,16H,6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBVTNREIQZUQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NCC2=C(C(=CC(=C2)I)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2-methoxy-6-(((5-methylisoxazol-3-yl)amino)methyl)phenol | |
CAS RN |
763132-57-6 |
Source
|
Record name | 4-IODO-2-METHOXY-6-(((5-METHYL-3-ISOXAZOLYL)AMINO)METHYL)PHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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